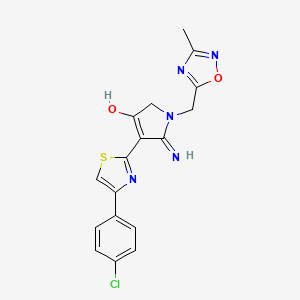![molecular formula C18H22BrN B12173146 [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine](/img/structure/B12173146.png)
[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine is a compound that combines the adamantane structure with a bromophenyl group. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. The bromophenyl group adds further reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine typically involves the reaction of adamantane derivatives with bromophenyl compounds. One common method is the reductive amination of adamantane-1-carbaldehyde with 4-bromoaniline under Leuckart-Wallach conditions . This reaction requires high temperatures (around 160°C) and can be catalyzed by metal complexes to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and high yield. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its rigid structure and stability.
Bromantane: A derivative with similar pharmacological properties.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine is unique due to the combination of the adamantane and bromophenyl groups, which impart distinct physical and chemical properties. This combination allows for a wide range of applications and potential therapeutic effects that are not observed in simpler adamantane derivatives .
Properties
Molecular Formula |
C18H22BrN |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C18H22BrN/c19-17-3-1-13(2-4-17)11-20-12-18-8-14-5-15(9-18)7-16(6-14)10-18/h1-4,11,14-16H,5-10,12H2 |
InChI Key |
QFINZPOGDOXUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12173075.png)


![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide](/img/structure/B12173099.png)

![7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12173103.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173106.png)
![Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12173119.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12173120.png)
![N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B12173121.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide](/img/structure/B12173124.png)


![5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12173144.png)
